8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 8-fluoro-2-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-3-17-13(16)10-7-9-5-4-6-11(14)12(9)15-8(10)2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFKJIJVFZLZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and fluorinating agents.
Carboxylation: The carboxylation of the 3rd position is carried out using carbon dioxide or other carboxylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: The use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis to form the corresponding carboxylic acid. This reaction is typically acid- or base-catalyzed:
-
Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous media, often under reflux.
-
Product : 8-Fluoro-2-methylquinoline-3-carboxylic acid.
-
Mechanism : Nucleophilic acyl substitution, with water or hydroxide ion attacking the carbonyl carbon.
Nucleophilic Aromatic Substitution
The fluorine atom at the 8th position participates in nucleophilic substitution reactions, particularly under high-temperature or microwave-assisted conditions:
-
Example : Reaction with phenoxy nucleophiles (e.g., substituted fluorobenzenes) in DMSO at 150°C for 7 hours, facilitated by potassium carbonate .
-
Product : Diphenyl ether derivatives with modified quinoline scaffolds.
-
Yield : ~55–75% (based on analogous reactions in the literature) .
Cyclization Reactions
The compound acts as a precursor in cyclization reactions to form fused heterocycles:
-
Example : Reaction with (E)-methyl 2-oxo-4-phenylbut-3-enoate in the presence of Takemoto’s thiourea catalyst (10 mol%) in THF at room temperature.
-
Product : Pyrano[3,2-c]quinoline-2-carboxylic acid methyl ester.
-
Key Features : Asymmetric induction achieved via organocatalysis.
Alkylation of the Oxetane Moiety
The oxetane ring (if present in derivatives) undergoes benzylation or similar alkylation reactions:
-
Conditions : Refluxing acetonitrile with benzyl bromide, potassium carbonate, and tetrabutylammonium bromide (TBAB) for 24 hours .
-
Product : 3-(2-(3-(Benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline.
Decarboxylation and Functionalization
While not directly involving the ester, decarboxylation of related intermediates informs potential reactivity:
-
Product : 8-Fluoro-2-methylquinolin-3-ol (after ester hydrolysis and decarboxylation).
-
Application : Intermediate for further functionalization via etherification or coupling reactions .
Suzuki–Miyaura Coupling
Though not explicitly documented for this compound, analogous quinoline esters undergo palladium-catalyzed cross-coupling:
-
Typical Conditions : Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, solvent (e.g., DME/H₂O), 80–100°C.
-
Potential Product : Biaryl-substituted quinoline derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C13H12FNO2
- Molecular Weight : 219.24 g/mol
The presence of the fluorine atom at the 8-position of the quinoline ring is crucial as it influences the compound's biological activity, solubility, and lipophilicity.
Medicinal Chemistry
8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester has been evaluated for its potential as an antimicrobial agent. Studies indicate that compounds with quinoline moieties exhibit diverse pharmacological effects, including antibacterial and antifungal activities.
Enzyme Interaction Studies
Research has focused on the interaction of this compound with various enzymes, particularly those involved in metabolic pathways. Preliminary data suggest that it may exhibit binding affinities with enzymes such as:
- ASCT2 (SLC1A5) : A transporter involved in glutamine metabolism.
- Kinases : Various kinases have been targeted to assess the inhibitory potential of this compound.
Anticancer Research
The compound's structural features make it a candidate for anticancer drug development. In vitro studies have shown that derivatives of quinoline can induce apoptosis in cancer cell lines, suggesting that this compound may have similar properties.
Fluorination is known to enhance biological activity due to increased metabolic stability and altered pharmacokinetics. Research has indicated that fluorinated compounds often show improved efficacy compared to their non-fluorinated counterparts.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results demonstrated significant inhibition against several bacterial strains, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Kinase Inhibition
In a recent study assessing kinase inhibitors, this compound was tested for its ability to inhibit specific kinases involved in cancer progression. The results indicated promising activity, warranting further exploration into its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other biomolecules in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 7-Fluoro-2-methylquinoline-3-carboxylic Acid Ethyl Ester (C₁₃H₁₂FNO₂): Fluorine at position 7 and methyl at position 2. Exhibits a molecular weight of 233.09 g/mol (exact mass) and a topological polar surface area of 39.2 Ų, suggesting moderate solubility. The XLogP3-AA value of 2.9 indicates significant lipophilicity, comparable to the target compound .
- 4-Chloro-8-methylquinoline-3-carboxylic Acid Ethyl Ester (C₁₃H₁₂ClNO₂): Chlorine at position 4 and methyl at position 6. Chlorine’s electron-withdrawing effect may reduce reactivity compared to fluorine. Molecular weight: 249.69 g/mol .
- Ethyl 3,7-Dichloro-quinoline-8-carboxylate (C₁₂H₉Cl₂NO₂): Dichloro substitution at positions 3 and 5. Crystal structure stabilized by π-π stacking (centroid distances: 3.64–3.72 Å) and weak C–H⋯N hydrogen bonds .
Functional Group Variations
- Melting point: ~287–289°C (decomp) .
- 8-Methoxy-6,7-difluoroquinoline-3-carboxylic Acid Ethyl Ester (C₁₆H₁₄F₂NO₄): Methoxy and difluoro substituents improve membrane permeability. Synthesis involves cyclopropane ring formation via PPA-catalyzed reactions .
Data Tables
Table 1: Structural and Physical Properties of Key Analogs
*Inferred properties based on analogs. †Estimated from similar structures.
Biological Activity
8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester is a compound with significant potential in medicinal chemistry, particularly for its biological activities. The presence of the fluorine atom enhances its lipophilicity and biological efficacy, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on different biological targets, and potential therapeutic uses.
Molecular Formula: C₁₃H₁₂FNO₂
Molecular Weight: 219.24 g/mol
Structure: The compound features a quinoline core substituted with a fluorine atom at the 8-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets: The compound may interact with various enzymes and receptors, potentially modulating their activity.
- Biochemical Pathways: It can influence several biochemical pathways, leading to observed biological effects such as antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds within the quinoline family often demonstrate effectiveness against a range of bacterial strains. For instance:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Inhibited at high concentrations |
| Staphylococcus aureus | Significant inhibition |
| Pseudomonas aeruginosa | Total inhibition at 500 ppm |
These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria, although further studies are needed to establish specific efficacy and mechanisms.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown promise in targeting cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 168.78 |
| T-24 (bladder cancer) | 257.87 |
In these studies, the compound appears to induce apoptosis and arrest the cell cycle in cancer cells, indicating its potential as an anticancer agent. The mechanism involves interaction with key proteins involved in cell cycle regulation.
Case Studies
-
Antimicrobial Screening:
A recent study evaluated the antimicrobial activity of various derivatives of quinoline compounds, including this compound. The results highlighted significant activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics . -
Cytotoxicity Assays:
In vitro cytotoxicity assays conducted on human cancer cell lines demonstrated that this compound could effectively inhibit cell proliferation, especially in breast cancer models (MCF-7). The study emphasized the importance of the carboxylic acid group for maintaining activity, as modifications significantly reduced efficacy .
Research Findings
Recent findings suggest that structural modifications can significantly impact the biological activity of quinoline derivatives:
- Fluorine Substitution: The presence of fluorine at specific positions enhances lipophilicity and may improve binding affinity to biological targets.
- Ester vs. Acid Forms: The free carboxylic acid form exhibits greater potency compared to its ester counterpart due to better interaction with active sites on target enzymes .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 8-fluoro-2-methylquinoline-3-carboxylic acid ethyl ester, and how can reaction parameters be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting with fluorinated quinoline precursors. For example, fluorination of 2-methylquinoline derivatives using agents like Selectfluor® under controlled temperatures (80–100°C) can introduce the fluorine substituent. Esterification of the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ or DCC/DMAP is critical for forming the ethyl ester group. Optimization includes adjusting solvent polarity (e.g., diphenyl ether for high-temperature reactions) and catalyst loading to improve yields (reported up to 60–86% in related compounds) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : To verify fluorine-induced splitting patterns and ester carbonyl signals (~165–170 ppm).
- LC-MS : For molecular ion detection (expected m/z ~233–235) and purity assessment.
- IR Spectroscopy : To confirm ester C=O stretches (~1720 cm⁻¹) and hydroxyl/fluoro group interactions .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodology : Solubility can be tested in aprotic solvents (DMSO, DMF) and aqueous buffers. Stability studies should monitor degradation via HPLC under acidic (pH 2–4) and basic (pH 8–10) conditions. The ethyl ester group is prone to hydrolysis in basic media, forming the carboxylic acid derivative .
Advanced Research Questions
Q. How do substituent positions (fluoro, methyl, ester) influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodology :
- Fluorine’s Electron-Withdrawing Effect : Enhances electrophilicity at the quinoline C-3 position, facilitating SNAr reactions with amines or thiols.
- Methyl Group : Steric hindrance at C-2 may reduce reactivity at adjacent positions. Computational modeling (DFT) can predict charge distribution and reactive sites .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated quinoline esters?
- Methodology :
- Dose-Response Analysis : Compare IC₅₀ values across studies to identify potency thresholds.
- Structural Analog Comparison : Contrast activity with 7-fluoro-2-methyl derivatives (e.g., lower anti-inflammatory activity in 8-fluoro vs. 7-fluoro isomers due to altered H-bonding with targets) .
- Meta-Analysis : Use PubChem BioAssay data to correlate substituent patterns (e.g., ester vs. carboxylic acid) with target selectivity .
Q. How can hydrolysis of the ethyl ester be selectively controlled to synthesize the free carboxylic acid without degrading the quinoline core?
- Methodology :
- Basic Hydrolysis : Use 2M NaOH at 80°C for 6 hours (yield ~78%), monitored by TLC to terminate the reaction before ring-opening occurs.
- Acidic Hydrolysis : 6M HCl under reflux (12 hours) achieves ~82% yield but risks decarboxylation. Adding radical scavengers (e.g., BHT) stabilizes the core .
Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability) for drug discovery applications?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
